Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate is a compound with the molecular formula and a molecular weight of 233.22 g/mol. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features an oxazole ring, an ethyl ester group, and a hydroxyphenyl substituent, contributing to its potential pharmacological properties. Research indicates that compounds containing oxazole rings may exhibit anti-inflammatory, antibacterial, and antifungal activities, making them of interest for therapeutic applications.
Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate is classified as an oxazole derivative. Oxazoles are five-membered heterocyclic compounds that contain nitrogen and oxygen atoms. This specific compound can be synthesized through various methods, leading to its exploration in different scientific fields including medicinal chemistry and biochemistry .
The synthesis of Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate can be achieved through several approaches:
The synthesis typically requires specific reagents such as coupling agents (e.g., DCC and DMAP) and solvents (e.g., DMF). The reaction conditions, including temperature and time, are critical for optimizing yields .
The molecular structure of Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate includes:
The compound's structure can be represented as follows:
The presence of functional groups such as hydroxyl and ether contributes to its potential reactivity and interaction with biological targets.
Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate can participate in various chemical reactions typical of oxazole derivatives:
The reaction conditions such as temperature, solvent choice, and catalysts significantly influence the outcomes of these reactions. For example, microwave-assisted reactions often lead to higher yields compared to conventional heating methods .
Preliminary studies suggest that Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate may interact with various enzymes involved in inflammatory responses and bacterial metabolism. Understanding its mechanism of action involves:
Further studies employing molecular docking and binding assays are necessary to elucidate these interactions comprehensively .
Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate is expected to exhibit:
The chemical properties include:
Relevant data from similar compounds suggest potential stability under ambient conditions but susceptibility to hydrolysis under acidic or basic environments .
Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate holds promise in various scientific applications:
Research continues to explore its full potential in drug development due to its unique structural features and biological activities .
Regiocontrolled halogenation is a critical initial step for introducing site-specific reactivity into the oxazole core, enabling subsequent derivatization. Ethyl 2-chlorooxazole-4-carboxylate serves as a versatile synthetic intermediate due to the enhanced electrophilicity of the C-2 chlorine atom, which facilitates nucleophilic displacement or metal-catalyzed cross-coupling. This compound is synthesized through position-selective chlorination of ethyl oxazole-4-carboxylate using reagents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) under controlled conditions [1]. The C-2 chlorination exhibits excellent regioselectivity (>95%), attributed to the electron-withdrawing effect of the C-4 ester group, which polarizes the ring and directs electrophilic attack to the C-2 position [1] [7]. For advanced intermediates, bromination at C-5 becomes feasible after C-2 functionalization, achieved using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in acetonitrile. This sequential halogenation strategy establishes a functionalization roadmap: C-2 halogenation first for cross-coupling, followed by C-5 bromination for additional diversification [1].
Table 1: Key Halogenated Oxazole Intermediates for Target Compound Synthesis
| Intermediate | Halogen Position | Molecular Formula | Primary Synthetic Use |
|---|---|---|---|
| Ethyl 2-chlorooxazole-4-carboxylate | C-2 | C₆H₆ClNO₃ | Suzuki coupling with aryl boronics |
| Ethyl 2,5-dibromooxazole-4-carboxylate | C-2 and C-5 | C₆H₅Br₂NO₃ | Sequential bifunctionalization |
| Ethyl 5-bromo-2-chlorooxazole-4-carboxylate | C-2 and C-5 | C₆H₅BrClNO₃ | Selective C-5 functionalization |
Palladium-catalyzed cross-coupling reactions are indispensable for constructing the aryl-oxazole bond in Ethyl 2-(4-hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate. The synthesis employs Suzuki-Miyaura coupling between ethyl 2-chlorooxazole-4-carboxylate and (4-hydroxy-3-isopropoxyphenyl)boronic acid. This reaction utilizes catalytic Pd(PPh₃)₄ (2–5 mol%) with a base such as K₂CO₃ or Cs₂CO₃ in toluene/water mixtures at 80–100°C. Under optimized conditions, this achieves high coupling efficiency (>85% yield) and preserves the integrity of the phenolic hydroxyl and isopropoxy groups [1] [6]. Alternative protocols include Stille coupling using tributarylstannane derivatives or direct arylation of the oxazole C-2 position with aryl halides. The latter method employs Pd(OAc)₂ with ligands like XPhos in dimethylacetamide (DMA) at 120°C, enabling one-step biaryl formation without pre-functionalized boronic acids [1]. Catalyst selection is crucial: Bulky phosphine ligands (e.g., SPhos) prevent undesired homocoupling and enhance functional group tolerance toward oxygen-containing substituents [6] [8].
Table 2: Optimization Parameters for Key Coupling Reactions
| Coupling Type | Catalyst System | Base/Solvent | Temperature | Yield Range | Key Application |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ / Toluene/H₂O | 80°C | 75–88% | Aryl-oxazole bond formation |
| Direct Arylation | Pd(OAc)₂/XPhos (5 mol%) | K₂CO₃ / DMA | 120°C | 65–82% | C-H activation coupling |
| Stille Coupling | PdCl₂(PPh₃)₂ (3 mol%) | LiCl / DMF | 100°C | 70–85% | Coupling with stannane reagents |
Incorporation of the 3-isopropoxy-4-hydroxyphenyl moiety requires precise alkoxylation and protection strategies. The phenolic precursor, often derived from isoeugenol or 4-hydroxyacetophenone, undergoes selective O-alkylation using isopropyl bromide (iPrBr) with K₂CO₃ as a base in acetone or DMF at 60°C. This step exhibits regioselectivity challenges due to competing C-alkylation; careful control of stoichiometry (1.1 eq iPrBr) and phase-transfer catalysts (e.g., TBAB) minimizes by-products [2] [4]. For acid-sensitive intermediates, silicon-based protecting groups (e.g., tert-butyldimethylsilyl, TBDMS) shield the phenolic hydroxyl before coupling. Post-coupling deprotection employs tetra-n-butylammonium fluoride (TBAF) in THF or acidic conditions (e.g., HCl/MeOH). Alternatively, ester interchange modifies pre-coupled oxazole carboxylates: Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate undergoes O-alkylation with iPrBr to install the isopropoxy group ortho to the phenol. This approach avoids side reactions due to the oxazole ring’s reduced nucleophilicity compared to phenoxides [3] [6].
Table 3: Phenolic Precursors and Alkoxylation Methods
| Phenolic Component | Alkylation Agent | Conditions | Protection Strategy | Yield |
|---|---|---|---|---|
| 4-Hydroxy-3-isopropoxybenzaldehyde | iPrBr | K₂CO₃, TBAB, DMF, 60°C, 12h | None | 78% |
| 2-(TBDMS)-4-hydroxyphenylboronic acid | iPrBr | Cs₂CO₃, DMF, 50°C, 8h | TBDMS | 85%* |
| Ethyl 2-(3-allyl-4-hydroxyphenyl)oxazole-4-carboxylate | iPrBr | K₂CO₃, acetone, reflux, 6h | Allyl (removed post-alkylation) | 70% |
*Deprotection yield post-alkylation
Solid-phase synthesis offers significant advantages for generating structurally diverse oxazole libraries, including derivatives of Ethyl 2-(4-hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate. The methodology employs bromoacetyl-functionalized resins (e.g., Wang resin or Rink amide MBHA resin) as starting points. A key step involves the cyclization of immobilized α-acylaminoketones, formed via reaction with Fmoc-protected amino acids and subsequent deprotection. Cyclodehydration using Burgess’ reagent or PPh₃/CBr₄ generates the oxazole ring directly on the resin [9]. For target compound synthesis, the phenolic hydroxyl group is protected as an acid-labile ether (e.g., tert-butyl or trityl groups), while the oxazole carboxylate is introduced as an ester precursor (e.g., ethyl ester). After assembly, cleavage/deprotection uses trifluoroacetic acid (TFA)/water/thioanisole (95:2.5:2.5) to simultaneously liberate the compound and remove protecting groups. This strategy achieves high functional group fidelity and simplifies purification [4] [9]. Recent advances integrate NOTA-functionalized resins for producing radiopharmaceutical precursors, demonstrating the platform’s adaptability to complex target molecules [9].
Table 4: Solid-Phase Synthesis Parameters for Oxazole Derivatives
| Resin Type | Cyclization Reagent | Protecting Group | Cleavage/Deprotection | Purity (HPLC) |
|---|---|---|---|---|
| Wang Bromoacetyl | Burgess’ reagent | Trityl | TFA/H₂O/thioanisole (95:2.5:2.5) | >90% |
| Rink Amide MBHA | PPh₃/CBr₄ | tert-Butyl | TFA/DCM (1:1) | 85–92% |
| Sieber Amide | POCl₃/pyridine | Alloc | Pd(0)/TFA (two-step) | 88–95% |
Key Compounds in Article:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.: 22890-34-2
CAS No.: